
Dual FAAH/sEH-IN-1
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Overview
Description
Dual FAAH/sEH-IN-1 is a compound that acts as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). It has shown high affinity and anti-inflammatory activity, making it a promising candidate for therapeutic applications . The compound is particularly significant in the context of pain management and inflammation reduction due to its ability to target both sEH and FAAH enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dual FAAH/sEH-IN-1 involves the preparation of benzothiazole analogs. The process typically starts with the synthesis of a precursor compound, such as PF-750, which is a known FAAH inhibitor. The structure-activity relationship is then explored to optimize the potency of the compound on both sEH and FAAH targets . The synthetic route involves multiple steps, including the formation of reversible transition-state mimics and irreversible carbamoylation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using microwave-assisted methodologies to produce benzothiazole analogs. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Dual FAAH/sEH-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly involving halogen atoms, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of activity and selectivity towards sEH and FAAH .
Scientific Research Applications
Dual FAAH/sEH-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of sEH and FAAH enzymes.
Biology: Investigated for its role in modulating the endocannabinoid system and its effects on inflammation and pain.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting pain and inflammation.
Mechanism of Action
Dual FAAH/sEH-IN-1 exerts its effects by inhibiting the activity of both sEH and FAAH enzymes. The inhibition of FAAH leads to increased levels of endocannabinoids, such as arachidonoyl ethanolamide, which play a role in pain modulation and inflammation reduction . Inhibition of sEH results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory properties . The compound binds within the catalytic sites of both enzymes, effectively blocking their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
PF-750: A known FAAH inhibitor with weak sEH inhibition.
URB-597: Another FAAH inhibitor with no effect on other cannabinoid-related targets.
LY2183240: Inhibits FAAH activity and blocks anandamide uptake.
Uniqueness
Dual FAAH/sEH-IN-1 is unique in its ability to simultaneously inhibit both sEH and FAAH enzymes with high potency. This dual inhibition approach offers a synergistic effect in reducing inflammation and pain, making it a more effective therapeutic option compared to compounds that target only one of these enzymes .
Biological Activity
Dual FAAH/sEH-IN-1 is a compound designed to inhibit two enzymes: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Both enzymes play crucial roles in the metabolism of endocannabinoids, which are involved in pain modulation and inflammation. The dual inhibition strategy aims to enhance the therapeutic effects while potentially reducing side effects associated with single-target therapies.
FAAH is responsible for the hydrolysis of anandamide (AEA), an endocannabinoid that activates cannabinoid receptors, leading to analgesic and anti-inflammatory effects. By inhibiting FAAH, levels of AEA increase, enhancing its action at cannabinoid receptors CB1 and CB2. Meanwhile, sEH metabolizes epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties. Inhibition of sEH can thus augment the beneficial effects of EETs, making dual inhibitors promising candidates for pain management therapies.
Structure-Activity Relationship (SAR)
The development of dual FAAH/sEH inhibitors, including this compound, has been guided by SAR studies. Key findings include:
- Pharmacophore Identification : The piperidinyl-sulfonamide moiety has been identified as a critical component for activity against both FAAH and sEH.
- Substituent Effects : Fluoro-, chloro-, and bromo-groups at the ortho position of the phenyl ring enhance binding affinity to FAAH, while also improving selectivity for sEH .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Compound | Target Enzyme | IC50 (nM) | Comments |
---|---|---|---|
This compound | FAAH | 9.6 | High affinity; enhances AEA levels |
sEH | 25 | Moderate affinity; increases EET levels |
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound:
- Pain Model Studies : In rat models of acute inflammatory pain, compounds similar to this compound demonstrated significant analgesic effects compared to controls. These studies indicate that dual inhibition can synergistically reduce both inflammatory and neuropathic pain .
- Metabolic Stability : Evaluations using microsomal liver assays revealed that while initial compounds showed poor metabolic profiles across species (human, mouse, rat), ongoing research aims to improve stability through medicinal chemistry modifications .
- Pharmacokinetic Properties : Preliminary pharmacokinetic assessments suggest that this compound possesses favorable absorption and distribution characteristics, making it a viable candidate for further development .
Properties
Molecular Formula |
C25H22ClN3O3S2 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3S2/c26-20-5-1-4-8-23(20)34(31,32)29-15-13-17(14-16-29)24(30)27-19-11-9-18(10-12-19)25-28-21-6-2-3-7-22(21)33-25/h1-12,17H,13-16H2,(H,27,30) |
InChI Key |
NVHVCPVLWHYRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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